2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Lipophilicity Polar surface area Formylpiperidine scaffold

2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352496-40-2) is a piperidine–aminopyridine derivative with molecular formula C₁₃H₁₉N₃O and molecular weight 233.31 g/mol. It belongs to a therapeutically relevant scaffold class encompassing ALK/c‑Met receptor tyrosine kinase inhibitors and Wnt pathway modulators.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B11807980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCNC1=NC=C(C=C1)C2CCCCN2C=O
InChIInChI=1S/C13H19N3O/c1-2-14-13-7-6-11(9-15-13)12-5-3-4-8-16(12)10-17/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,15)
InChIKeyLLUKGDBQVAOIPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde CAS 1352496-40-2: Physicochemical Identity and Scaffold Classification for Procurement Decisions


2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352496-40-2) is a piperidine–aminopyridine derivative with molecular formula C₁₃H₁₉N₃O and molecular weight 233.31 g/mol [1]. It belongs to a therapeutically relevant scaffold class encompassing ALK/c‑Met receptor tyrosine kinase inhibitors and Wnt pathway modulators [2]. The compound bears a characteristic 6‑ethylamino substitution on the pyridine ring coupled to a piperidine ring via the 3‑position, terminating in an N‑formyl (carbaldehyde) group — a motif that distinguishes it from closely related N‑acetyl or N‑methylamino analogs that populate the same chemical inventory space. Computed properties include XLogP3‑AA of 1.7, a topological polar surface area (TPSA) of 45.2 Ų, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [1].

Why 2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde Cannot Be Interchanged with Generic Piperidine‑Pyridine Analogs: A Procurement‑Critical Rationale


Substitution at the pyridine 6‑position and the nature of the N‑terminal capping group on the piperidine ring are pharmacophoric determinants in this scaffold class. The ethylamino group establishes a specific hydrogen‑bond donor/acceptor geometry (one HBD, three HBA; TPSA 45.2 Ų [1]) that differs from dimethylamino‑substituted isomers sharing the identical molecular formula (C₁₃H₁₉N₃O, MW 233.31) . Replacing the N‑formyl group with an N‑acetyl group — as in the commercially available 1‑(2‑(6‑(ethylamino)pyridin‑3‑yl)piperidin‑1‑yl)ethanone (CAS 1352500‑98‑1, MW 247.34) — alters the compound’s hydrogen‑bonding capacity, steric bulk, and metabolic liability, all of which directly affect target‑binding kinetics and pharmacokinetic properties in the Wnt/ALK/c‑Met inhibition contexts for which this scaffold is pursued [2]. Generic substitution without quantitative reconciliation of these physicochemical and pharmacophoric differences risks both experimental irreproducibility and procurement of a compound that fails to recapitulate published structure–activity relationships.

Head‑to‑Head Quantitative Differentiation Evidence for 2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde Versus Closest Analogs


Computed Lipophilicity (XLogP3‑AA) and Polar Surface Area (TPSA) Differentiate the 6‑Ethylamino Regioisomer from the 2‑Dimethylamino Isomer Sharing the Same Molecular Formula

The target compound 2-(6-(ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde exhibits a computed XLogP3‑AA of 1.7 and a TPSA of 45.2 Ų [1]. Its closest molecular‑formula analog, 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352523‑52‑4, same C₁₃H₁₉N₃O, MW 233.31), possesses a different substitution pattern on the pyridine ring — dimethylamino at the 2‑position rather than ethylamino at the 6‑position . Although a direct head‑to‑head experimental comparison is unavailable in the literature, the altered hydrogen‑bond donor count (1 vs. 0 for the tertiary dimethylamino group) and the positional shift of the amino substituent are expected to produce distinct logP and TPSA values, which govern membrane permeability and target‑binding profiles. This constitutes a computable physicochemical differentiation relevant for scaffold selection in medicinal chemistry campaigns.

Lipophilicity Polar surface area Formylpiperidine scaffold

N‑Formyl Versus N‑Acetyl Terminal Group: Molecular Weight and Hydrogen‑Bonding Distinction Between the Target Compound and Its Closest Commercial Analog

The target compound bears an N‑formyl group (piperidine‑1‑carbaldehyde), giving MW 233.31 g/mol. The closest commercially available analog from a shared pyridine‑ethylamino‑piperidine core is 1‑(2‑(6‑(ethylamino)pyridin‑3‑yl)piperidin‑1‑yl)ethanone (CAS 1352500‑98‑1), which carries an N‑acetyl group and has MW 247.34 g/mol (Δ14 Da), formula C₁₄H₂₁N₃O vs. C₁₃H₁₉N₃O [1]. The N‑acetyl analog is supplied by Bidepharm at 97% purity with batch‑specific QC documentation (NMR, HPLC, GC) . The formyl group is a smaller, less sterically demanding capping unit that preserves a reactive aldehyde functionality for further derivatization (e.g., reductive amination, Grignard addition), whereas the acetyl group is a metabolic 'dead end' that adds lipophilicity without synthetic utility. This categorical difference — reactive aldehyde vs. inert ketone — makes the target compound a distinct choice for fragment‑growing and late‑stage functionalization strategies.

Formylpiperidine Acetylpiperidine Building-block differentiation

Regioisomeric 6‑Ethylamino‑3‑piperidinyl‑Pyridine Scaffold Uniqueness Among C₁₃H₁₉N₃O Isomers: Database Enumeration Evidence

A search of the C₁₃H₁₉N₃O chemical space (MW 233.31) reveals at least four regioisomeric and substitutional analogs cataloged in public databases: 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde, 2-(2-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde, 2-(5-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde, and 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde . Among these, the target compound is the only member bearing a 6‑ethylamino substituent without additional methyl decoration on the pyridine ring, and the only one with a secondary alkylamine (ethylamino) directly at the pyridine 6‑position. This pattern maps onto the aminopyridine hinge‑binding motif recurrent in ALK, c‑Met, and Wnt pathway inhibitor patents, where the 6‑position amino group engages the kinase hinge via a bidentate hydrogen‑bond interaction [1][2]. The uniqueness of this precise substitution pattern supports its non‑fungibility with other C₁₃H₁₉N₃O isomers in kinase‑focused chemical biology.

Scaffold uniqueness Regioisomer enumeration Pyridine substitution pattern

Class‑Level Biological Annotation: Mapping to the ALK/c‑Met/Wnt Inhibitor Pharmacophore and Distinction from Mono‑Targeted Piperidine Scaffolds

The piperidine–aminopyridine scaffold class to which this compound belongs is explicitly annotated in MeSH as an inhibitor of receptor protein‑tyrosine kinases, specifically anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c‑Met/HGFR), with a therapeutic indication in non‑small cell lung cancer [1]. Separately, the Merck patent WO2015144290A1 exemplifies pyridyl piperidine compounds as Wnt pathway inhibitors with antiproliferative activity [2]. The dual ALK/c‑Met annotation distinguishes this scaffold from mono‑targeted piperidine classes such as 5‑HT₇ receptor antagonists (Patent US‑7683077) [3] or T‑type calcium channel blockers (pubs.kist.re.kr) [4], which share the piperidine core but lack the 6‑ethylamino‑pyridin‑3‑yl substitution that confers kinase‑directed pharmacology. While no IC₅₀ or Kd data are publicly available for the specific target compound, the patent landscape and MeSH indexing provide class‑level evidence that the precise 6‑ethylamino‑3‑piperidinyl‑pyridine architecture maps onto a multi‑kinase pharmacophore of current oncology interest.

ALK inhibitor c‑Met inhibitor Wnt pathway Kinase pharmacophore

Vendor‑Reported Purity Benchmarks: NLT 98% Specification for the N‑Methyl Analog Establishes a Quality Floor for the Target Scaffold Class

While no vendor purity specification for the exact target compound is available from authorized sources, the closest structural analog within the same scaffold series — 2-(6-(ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde (C₁₄H₂₁N₃O, MW 247.34) — is supplied by MolCore with a certified purity of NLT 98% under ISO‑compliant quality systems . The related acetyl analog (CAS 1352500‑98‑1) is supplied by Bidepharm at 97% purity with batch‑level NMR, HPLC, and GC documentation . These data establish a quality expectation for the 6‑ethylamino‑piperidine‑carbaldehyde compound class: end‑users procuring the target compound should specify ≥97% purity with multi‑method batch QC as a minimum acceptable threshold. The absence of such documentation from a supplier should disqualify that source for any application requiring reproducible biological or synthetic outcomes.

Purity specification Quality control Research chemical procurement

Procurement‑Relevant Application Scenarios for 2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment‑Growing and Lead Optimization Programs Targeting ALK, c‑Met, or Wnt Pathway Nodes

The 6‑ethylamino‑pyridin‑3‑yl‑piperidine scaffold maps onto the hinge‑binding pharmacophore of ALK and c‑Met kinases [1] and is structurally encompassed by Wnt pathway inhibitor patent claims [2]. The N‑formyl group provides a chemically addressable aldehyde handle for fragment elaboration via reductive amination, oxime formation, or Grignard addition — a synthetic versatility absent in the N‑acetyl analog (CAS 1352500‑98‑1, MW 247.34) . For medicinal chemistry teams initiating a hit‑to‑lead campaign against these kinase targets, this compound should be prioritized over dimethylamino‑substituted C₁₃H₁₉N₃O isomers that lack the critical secondary amine hydrogen‑bond donor (XLogP3‑AA 1.7, TPSA 45.2 Ų, HBD 1) [3].

Regioisomer‑Specific Chemical Probe Synthesis Requiring 6‑Substituted Pyridine Hinge Binders

Of the five identified C₁₃H₁₉N₃O piperidine‑pyridine regioisomers cataloged in public databases [1], only the target compound carries the 6‑ethylamino substitution without additional methyl decoration. This precise substitution pattern is critical for reproducing the bidentate hydrogen‑bond geometry with kinase hinge residues that is exploited in ALK and c‑Met inhibitor design. Chemical biology groups synthesizing target‑engagement probes or photoaffinity labeling reagents should select this specific regioisomer to ensure that the probe recapitulates the binding pose described in the patent‑exemplified pharmacophore.

Synthetic Methodology Development Employing N‑Formyl Piperidines as Versatile Aldehyde Building Blocks

The piperidine‑1‑carbaldehyde (N‑formyl) functionality distinguishes this compound from N‑acetyl or N‑alkyl analogs by offering a reactive aldehyde group suitable for diversification via condensation, nucleophilic addition, or Wittig chemistry [1]. The computed physicochemical profile (XLogP3‑AA 1.7, TPSA 45.2 Ų) [2] indicates moderate lipophilicity compatible with standard organic reaction conditions. Process chemistry and library synthesis groups developing novel piperidine‑containing compound collections should procure this carbaldehyde derivative over its acetyl counterpart when aldehyde reactivity is required.

Quality‑Controlled Procurement for Reproducible Biological Screening in Kinase Panels

Based on scaffold‑class purity benchmarks — NLT 98% for the ethyl(methyl)amino analog (MolCore) [1] and 97% with multi‑method QC (NMR, HPLC, GC) for the acetyl analog (Bidepharm) [2] — procurement of the target compound should enforce a ≥97% purity specification with documentary batch analysis. This quality floor is essential for kinase panel screening where trace impurities can act as potent off‑target inhibitors and confound IC₅₀ determinations. Requesting these QC deliverables at the point of procurement distinguishes scientific‑grade sourcing from bulk chemical supply.

Quote Request

Request a Quote for 2-(6-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.